molecular formula C15H16FN3O3 B11148895 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B11148895
M. Wt: 305.30 g/mol
InChI Key: NWUUJNYQZPVSOL-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone core, and a methoxyethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Methoxyethyl Acetamide Moiety: The final step involves the acylation of the pyridazinone derivative with 2-methoxyethylamine and acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone core play crucial roles in binding to the active site of the target, while the methoxyethyl acetamide moiety enhances the compound’s solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide is unique due to its combination of a fluorophenyl group, pyridazinone core, and methoxyethyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C15H16FN3O3

Molecular Weight

305.30 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C15H16FN3O3/c1-22-9-8-17-14(20)10-19-15(21)7-6-13(18-19)11-2-4-12(16)5-3-11/h2-7H,8-10H2,1H3,(H,17,20)

InChI Key

NWUUJNYQZPVSOL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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